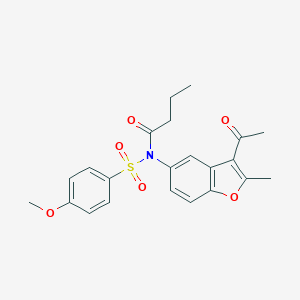![molecular formula C22H18N2O3S2 B285063 N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)
N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide, also known as DNTS, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. In addition, this compound has been shown to have antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. In biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. In material science, this compound has been studied for its potential as a building block for the synthesis of organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of the AKT pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to have antibacterial activity by inhibiting the growth of bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the AKT pathway. In addition, this compound has been shown to have antibacterial activity against various strains of bacteria. However, the biochemical and physiological effects of this compound are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide in lab experiments is its potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. In addition, this compound has been shown to have antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and further investigation.
Future Directions
There are many potential future directions for the study of N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide. In medicinal chemistry, further investigation is needed to determine the potential of this compound as an anticancer agent and to optimize its activity. In addition, the development of new antibiotics based on this compound requires further investigation. In biochemistry, further investigation is needed to determine the potential of this compound as a fluorescent probe for the detection of various biomolecules. In material science, further investigation is needed to determine the potential of this compound as a building block for the synthesis of organic semiconductors.
Synthesis Methods
N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide can be synthesized using various methods, including the reaction of 2-amino-4,6-dimethylphenol with 2-chloro-1,3-naphthalenedione, followed by the reaction of the resulting compound with thiophene-2-sulfonyl chloride. Another method involves the reaction of 2-amino-4,6-dimethylphenol with 2-bromo-1,3-naphthalenedione, followed by the reaction of the resulting compound with thiophene-2-sulfonyl chloride. Both methods have been reported to yield this compound in good yields.
Properties
Molecular Formula |
C22H18N2O3S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(NZ)-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-9-10-18(15(2)12-14)23-20-13-19(16-6-3-4-7-17(16)22(20)25)24-29(26,27)21-8-5-11-28-21/h3-13,23H,1-2H3/b24-19- |
InChI Key |
LCGOLHKLWOZZSZ-CLCOLTQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)

![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
![Ethyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285015.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)


![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
